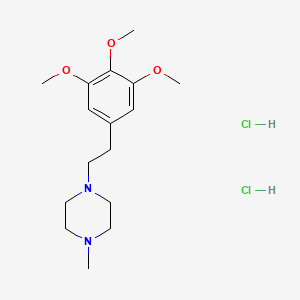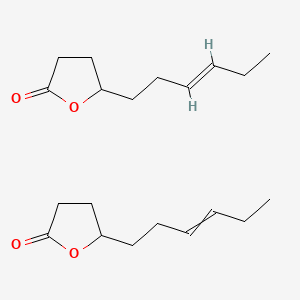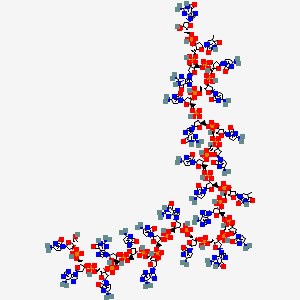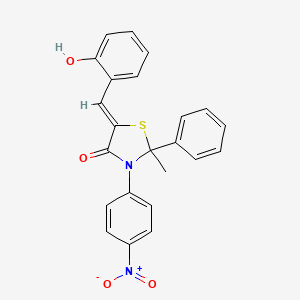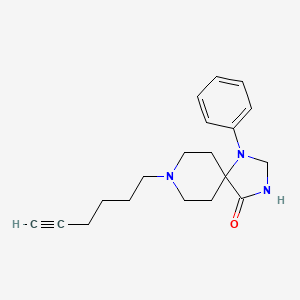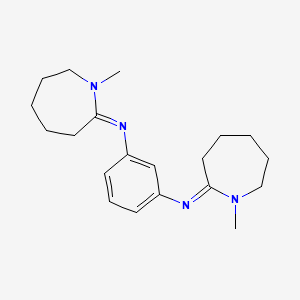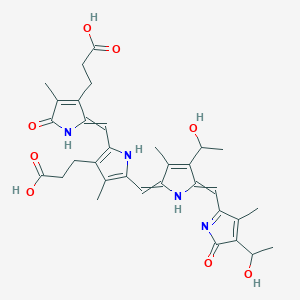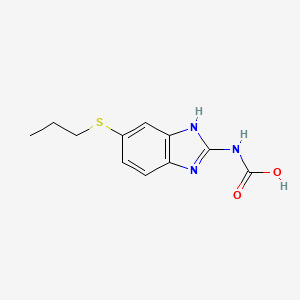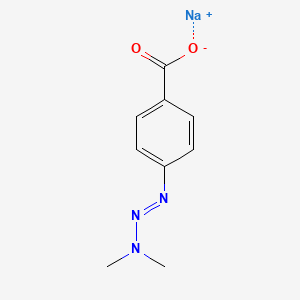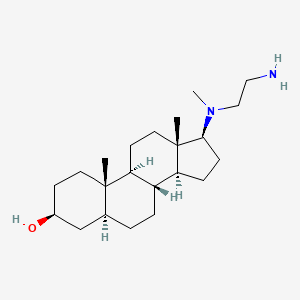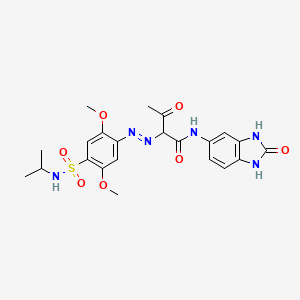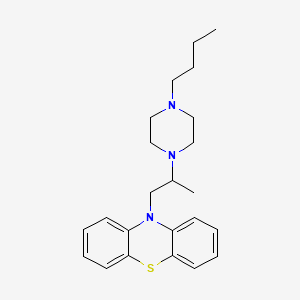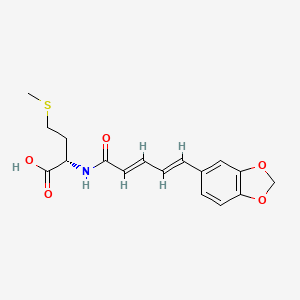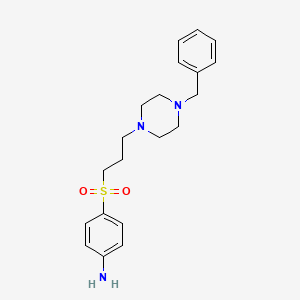
Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)- is a complex organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzenamine core substituted with a sulfonyl group and a piperazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Phenylmethyl Group: The phenylmethyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Sulfonylation: The sulfonyl group is introduced through the reaction of the intermediate with sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the sulfonylated piperazine intermediate with benzenamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzenamine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted benzenamine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, influencing biological pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-(phenylmethyl)-: Similar structure but lacks the sulfonyl and piperazine groups.
Benzenamine, 4-propyl-: Similar aromatic core but different substituents.
Uniqueness
The presence of both the sulfonyl group and the piperazine ring in Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)- makes it unique compared to other benzenamine derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
115041-57-1 |
|---|---|
Formule moléculaire |
C20H27N3O2S |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
4-[3-(4-benzylpiperazin-1-yl)propylsulfonyl]aniline |
InChI |
InChI=1S/C20H27N3O2S/c21-19-7-9-20(10-8-19)26(24,25)16-4-11-22-12-14-23(15-13-22)17-18-5-2-1-3-6-18/h1-3,5-10H,4,11-17,21H2 |
Clé InChI |
YOXCOYGIFVYJDF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCS(=O)(=O)C2=CC=C(C=C2)N)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


